molecular formula C16H20BrNO B13800608 1-Benzyloxy-4-(tert-butyl)pyridinium bromide CAS No. 55930-28-4

1-Benzyloxy-4-(tert-butyl)pyridinium bromide

Cat. No.: B13800608
CAS No.: 55930-28-4
M. Wt: 322.24 g/mol
InChI Key: BGKZIHHGULVIHK-UHFFFAOYSA-M
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Description

1-Benzyloxy-4-(tert-butyl)pyridinium bromide is a quaternary ammonium compound characterized by a pyridinium core substituted with a benzyloxy group at the 1-position and a bulky tert-butyl group at the 4-position. This structure confers unique steric and electronic properties, making it relevant in synthetic chemistry and catalysis. The benzyloxy group enhances solubility in organic solvents, while the tert-butyl substituent introduces significant steric hindrance, which can modulate reactivity in nucleophilic or electrophilic reactions . Its synthesis typically involves alkylation of pyridine derivatives under controlled conditions, as evidenced by protocols involving lithium borohydride reduction in methanol .

Properties

CAS No.

55930-28-4

Molecular Formula

C16H20BrNO

Molecular Weight

322.24 g/mol

IUPAC Name

4-tert-butyl-1-phenylmethoxypyridin-1-ium;bromide

InChI

InChI=1S/C16H20NO.BrH/c1-16(2,3)15-9-11-17(12-10-15)18-13-14-7-5-4-6-8-14;/h4-12H,13H2,1-3H3;1H/q+1;/p-1

InChI Key

BGKZIHHGULVIHK-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=[N+](C=C1)OCC2=CC=CC=C2.[Br-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The primary method for synthesizing this compound involves the quaternization reaction of 4-(tert-butyl)pyridine with benzyl halides, typically benzyl chloride or benzyl bromide, under basic or neutral conditions. The reaction forms the quaternary ammonium salt by nucleophilic substitution at the nitrogen atom of the pyridine ring.

Detailed Synthetic Procedure

  • Starting Materials:

    • 4-(tert-butyl)pyridine
    • Benzyl chloride (or benzyl bromide)
    • Base (commonly sodium hydride or potassium carbonate)
    • Solvent (often polar aprotic solvents such as acetonitrile or dimethyl sulfoxide)
  • Reaction Conditions:

    • The reaction is typically carried out under reflux or at elevated temperatures (room temperature to 80 °C) to facilitate nucleophilic attack.
    • Reaction times vary from several hours to overnight depending on scale and temperature.
  • Mechanism:

    • The lone pair on the nitrogen of 4-(tert-butyl)pyridine attacks the electrophilic benzyl halide carbon, displacing the halide ion and forming the quaternary ammonium salt.
    • The bulky tert-butyl group influences the steric environment, affecting reaction rates and selectivity.
  • Purification:

    • The crude product is purified by recrystallization from suitable solvents or by chromatographic methods to achieve high purity.
    • Common recrystallization solvents include ethanol, methanol, or mixtures with ethyl acetate.

Representative Reaction Scheme

Step Reagents & Conditions Description
1 4-(tert-butyl)pyridine + benzyl chloride Reaction in presence of base, solvent at reflux or room temperature
2 Stirring for several hours Formation of quaternary ammonium salt
3 Purification by recrystallization or chromatography Isolation of pure this compound

Alternative Methods and Considerations

  • Some syntheses employ sodium hydride as a base to deprotonate the pyridine nitrogen, enhancing nucleophilicity.
  • The choice of benzyl halide (chloride vs. bromide) can affect reaction rate and yield.
  • Solvent choice and temperature control are critical to minimize side reactions and maximize yield.
  • The presence of moisture and impurities can hinder the reaction; thus, anhydrous conditions are preferred.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Choice Notes
Pyridine derivative 4-(tert-butyl)pyridine Substrate providing steric bulk
Benzyl halide Benzyl chloride or benzyl bromide Electrophile for quaternization
Base Sodium hydride or potassium carbonate Facilitates nucleophilic attack
Solvent Acetonitrile, dimethyl sulfoxide, or chloroform Polar aprotic solvents preferred
Temperature Room temperature to reflux (~25–80 °C) Higher temps increase rate but may cause side reactions
Reaction time 4–24 hours Depends on temperature and scale
Purification method Recrystallization, chromatography Ensures high purity
Yield Typically moderate to high (60–90%) Dependent on reaction conditions

Scientific Research Applications

Medicinal Chemistry Applications

1. Selective Inhibition Studies
Recent research has highlighted the role of 1-Benzyloxy-4-(tert-butyl)pyridinium bromide in the development of selective inhibitors for various enzymes. For instance, studies have demonstrated its potential as a selective inhibitor of butyrylcholinesterase (BChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The compound's structure allows it to interact effectively with the active site of BChE, showcasing an inhibition percentage of over 90% in certain assays .

2. Antiviral Research
The compound has also been investigated for its antiviral properties against various viruses. Its structural features enable it to engage effectively with viral proteins, potentially inhibiting their function. Case studies have shown promising results in vitro, where derivatives of this compound exhibited significant antiviral activity against hepatitis C virus (HCV) by targeting the NS5B polymerase .

Organic Synthesis Applications

1. Synthesis of Complex Molecules
In organic synthesis, this compound serves as a versatile intermediate for constructing complex organic molecules. Its ability to act as a leaving group in nucleophilic substitution reactions has been leveraged to synthesize various bioactive compounds. For example, it has been utilized in the synthesis of pyridine derivatives that exhibit antifungal and antibacterial properties .

2. Catalysis in Reactions
The compound has been employed as a catalyst in several organic reactions, including the formation of carbon-carbon bonds through cross-coupling reactions. Its quaternary ammonium nature enhances reaction rates and yields, making it a valuable reagent in synthetic chemistry .

Data Tables

Application Area Description Key Findings
Selective BChE InhibitionInvestigating potential treatments for Alzheimer's disease>90% inhibition observed in assays
Antiviral ActivityTargeting viral proteins for HCV treatmentSignificant activity against NS5B
Organic SynthesisIntermediate for synthesizing complex organic moleculesEffective in forming pyridine derivatives
CatalysisEnhancing reaction rates in cross-coupling reactionsImproved yields noted

Case Studies

  • BChE Inhibition Study : A study published in RSC Medicinal Chemistry evaluated various derivatives of this compound for their inhibitory effects on BChE. The most potent compounds showed IC50 values below 0.2 μM, indicating strong inhibitory potential suitable for further drug development .
  • Antiviral Activity Assessment : Research conducted on the antiviral properties of this compound revealed that it effectively inhibits HCV replication in cell cultures, demonstrating its potential as a therapeutic agent against viral infections .
  • Synthetic Methodology Development : A methodology developed using this compound as a catalyst allowed for higher yields in the synthesis of complex molecules such as substituted pyridines, showcasing its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 1-Benzyloxy-4-(tert-butyl)pyridinium bromide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 2: Reactivity and Functional Comparisons

Compound Name Key Reactivity Features Functional Role
1-Benzyloxy-4-(tert-butyl)pyridinium bromide Steric hindrance limits nucleophilic attack at C4 Organocatalyst intermediate
2-Bromo-1-phenacylpyridinium bromide (from Ref. 9) Undergoes nucleophilic substitution with amines Precursor to imidazo[1,2-a]pyridines
Pyridinium bromide perbromide (from Ref. 6) Strong brominating agent Small-scale bromination reactions
Cetylpyridinium chloride (from Ref. 19) Surfactant properties Disinfectant/antimicrobial agent
  • Its tert-butyl group stabilizes transition states in radical coupling reactions, though with lower enantioselectivity compared to methyl-substituted analogs .
  • Biological Activity : Dimeric pyridinium bromides (e.g., compound 1 in Ref. 3) show anticancer activity, whereas the target compound’s applications are more oriented toward synthetic chemistry due to its tailored steric profile .

Q & A

Q. What are the optimal synthetic routes for 1-Benzyloxy-4-(tert-butyl)pyridinium bromide, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or quaternization reactions. For example, reacting 4-(tert-butyl)pyridine with benzyl bromide derivatives under controlled conditions (e.g., anhydrous solvent, inert atmosphere) can yield the target compound. Key parameters include:
  • Temperature : Maintain 60–80°C to balance reactivity and side-product formation.
  • Solvent : Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction kinetics.
  • Stoichiometry : A 1:1.2 molar ratio of pyridine derivative to benzyl bromide minimizes unreacted starting material.
    Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves purity. Yield optimization may require iterative adjustments to solvent polarity and reaction time .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or thermal decomposition. Desiccants (e.g., silica gel) mitigate moisture absorption.
  • Handling : Use inert gloves (nitrile) and work in a fume hood to avoid inhalation/contact. Quench spills with sodium bicarbonate to neutralize acidic byproducts.
  • Stability Monitoring : Regular FTIR or NMR analysis (e.g., tracking bromide counterion integrity) ensures compound stability over time .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, Raman) for this compound?

  • Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. Steps to resolve discrepancies:
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts or Raman vibrational modes. Compare with experimental data to identify outliers.
  • Solvent Optimization : Re-run spectroscopy in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
  • Isotopic Labeling : Use ¹³C-labeled analogs to confirm peak assignments in complex spectra.
    Cross-referencing with structurally similar compounds (e.g., benzyloxy-pyridinium analogs) can validate assignments .

Q. What role does the tert-butyl group play in modulating the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The tert-butyl group introduces steric hindrance, which:
  • Reduces Reactivity : Slows SN2 mechanisms by obstructing backside attack.
  • Directs Regioselectivity : Favors reactions at less hindered positions (e.g., para-substitution on the pyridinium ring).
    To study this, compare kinetics with analogs lacking the tert-butyl group. Use Hammett plots or Eyring analysis to quantify steric effects. Computational tools (e.g., molecular dynamics simulations) can visualize steric bulk impacts on transition states .

Q. How can researchers assess the compound’s potential as a bioactive agent (e.g., enzyme inhibitor) using in silico methods?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize binding poses with favorable ΔG values (< –7 kcal/mol).
  • Pharmacophore Mapping : Identify critical features (e.g., cationic pyridinium, hydrophobic benzyl group) using tools like Schrödinger’s Phase.
  • ADMET Prediction : Tools like SwissADME predict bioavailability, BBB permeability, and toxicity risks.
    Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

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